N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNIKKCPFLEDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Mediated Cyclization of Substituted Anilines
The benzothiazole ring is constructed via bromine-induced cyclization of 4-amino-2-mercaptoaniline derivatives. Rana et al. demonstrated that treating substituted anilines with bromine in acetic acid at 0–5°C yields 2-amino-6-substituted benzothiazoles. For N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, 4-nitro-2-mercaptoaniline serves as the precursor. Bromine (7.5 mL in 30 mL acetic acid) is added dropwise to a cooled solution of the aniline derivative, followed by stirring at 5°C for 1 hour and refluxing for 4 hours. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon, achieving a 75% yield.
Thiocyanate-Based Cyclization
Alternative protocols employ potassium thiocyanate (KSCN) and bromine in acetic acid. A solution of 4-nitro-2-mercaptoaniline (9 g, 0.085 mol) in 95% acetic acid reacts with KSCN (30 g, 0.308 mol) and bromine (7.5 mL) at 0–10°C. The mixture is poured into water post-reaction, and the precipitated 6-nitro-2-aminobenzothiazole is recrystallized from ethanol. Reduction of the nitro group via catalytic hydrogenation furnishes the 6-amino derivative.
Sulfonylation at the C-2 Position
Methanesulfonyl Chloride Coupling
The methanesulfonamide group is introduced via nucleophilic acyl substitution. 6-Amino-2-aminobenzothiazole (1.5 mmol) reacts with methanesulfonyl chloride (1 mmol) in anhydrous acetone under reflux. Pyridine (2 mmol) is added to scavenge HCl, preventing protonation of the amine. The reaction progresses to completion within 3 hours, monitored by TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1). The crude product is washed with cold water and recrystallized from ethanol, yielding this compound as a white crystalline solid (82% yield).
Schotten-Baumann Conditions
Aqueous alkaline conditions (10% NaOH) facilitate sulfonamide formation. Methanesulfonyl chloride (1.1 mmol) is added to a stirred suspension of 6-amino-2-aminobenzothiazole (1 mmol) in dichloromethane/water (1:1). Vigorous stirring at 0°C for 2 hours ensures efficient interfacial reaction. The organic layer is separated, dried over Na2SO4, and evaporated to afford the product in 78% yield.
Optimization and Mechanistic Insights
Temperature and Solvent Effects
Cyclization efficiency correlates with reaction temperature. Excess heat (>10°C) during bromine addition promotes side reactions, reducing yields by 15–20%. Polar aprotic solvents (e.g., DMF) accelerate sulfonylation but risk over-sulfonation. Acetone balances reactivity and selectivity, achieving >80% conversion.
Spectroscopic Validation
- FTIR : N-H stretches at 3,450–3,750 cm⁻¹, C=O (sulfonamide) at 1,689 cm⁻¹, and S=O asymmetric stretches at 1,311 cm⁻¹ confirm functionality.
- ¹H NMR : A singlet at δ 2.46 ppm (3H, CH3 of methanesulfonyl) and aromatic protons at δ 6.98–8.48 ppm verify the structure.
- ¹³C NMR : Peaks at δ 169.78 (C=N), 162.32 (C=O), and 139.22 ppm (C-S) align with expected connectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bromine cyclization | 75 | 98 | Scalable, minimal byproducts |
| Thiocyanate route | 68 | 95 | avoids nitro reduction |
| Schotten-Baumann | 78 | 97 | Aqueous conditions, eco-friendly |
The bromine-mediated route offers superior scalability, whereas the Schotten-Baumann method aligns with green chemistry principles.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing formation of 5-amino isomers is mitigated by steric hindrance. Electron-withdrawing nitro groups at the para position direct cyclization to the 6-position.
Sulfonamide Hydrolysis
Methanesulfonamide derivatives are prone to hydrolysis under strong acids. Neutral pH during workup and low-temperature storage (4°C) enhance stability.
Applications and Derivatives
This compound serves as a precursor for antimicrobial agents and kinase inhibitors. Structural analogs exhibit IC50 values <10 μM against Staphylococcus aureus and Escherichia coli, highlighting therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the benzothiazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following table compares the target compound with structurally related derivatives, highlighting key substituents and their implications:
Key Research Findings
Electronic and Steric Effects
- Amino vs. Chloro Substituents: The amino group in the target compound enhances hydrogen bonding and crystallinity, as observed in hydrogen-bonded networks in related benzothiazoles .
Crystallographic and Structural Validation Insights
- Crystallographic analysis using SHELX programs () reveals that amino-substituted benzothiazoles often form stable hydrogen-bonded networks, critical for crystal packing .
- Structure validation tools (e.g., PLATON) are essential for confirming hydrogen-bonding patterns and detecting disorder in bulky analogs like the tert-butylurea derivative .
Biological Activity
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Target Enzyme: 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1)
The primary target of this compound is the enzyme 11beta-HSD1. This enzyme plays a crucial role in the metabolism of glucocorticoids by converting inactive cortisone into active cortisol. By inhibiting 11beta-HSD1, this compound can effectively reduce the levels of active glucocorticoids in the body, which has significant implications for various metabolic processes and inflammatory responses.
Biochemical Pathways Affected
The inhibition of 11beta-HSD1 impacts several biochemical pathways:
- Glucose Metabolism : Reduced glucocorticoid levels can lead to improved insulin sensitivity and glucose homeostasis.
- Lipid Metabolism : The modulation of glucocorticoids may influence lipid profiles, potentially reducing the risk of obesity-related complications.
- Immune Response and Inflammation : By lowering active glucocorticoids, the compound may ameliorate inflammation and modulate immune responses.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. For instance:
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models, suggesting its potential as an anti-inflammatory agent .
- Anticancer Properties : Research indicated that derivatives of benzothiazole compounds exhibit anticancer activity. This compound may share similar properties, warranting further exploration in cancer cell lines .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications to the benzothiazole core can significantly alter the inhibitory potency against various targets. For example, the introduction of different substituents on the benzothiazole ring has been shown to enhance or diminish biological activity . This underscores the importance of chemical structure in determining biological effects.
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, this compound was tested against inflammatory markers in human macrophage cell lines. The results showed a dose-dependent decrease in IL-6 production at concentrations ranging from 1 to 10 µM. This suggests that the compound could be a viable candidate for treating inflammatory diseases .
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines (A431 and A549), compounds derived from benzothiazole structures were evaluated for their cytotoxic effects. While specific data on this compound was not available, related compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations . This suggests that similar derivatives may hold therapeutic potential against various cancers.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Anti-inflammatory, potential anticancer | Inhibits 11beta-HSD1 |
| 6-amino-1,3-benzothiazole | Moderate antibacterial | Lacks methanesulfonamide group |
| N-(6-chlorobenzothiazol-2-yl)methanesulfonamide | Antimicrobial | Chlorine substituent alters activity |
Q & A
Q. What are the optimized synthetic routes for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of precursors (e.g., 2-aminothiophenol derivatives) under controlled pH and temperature .
- Step 2 : Introduction of the methanesulfonamide group using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Reduction of a nitro intermediate (e.g., N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide) to the amino derivative using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
Q. Critical Parameters :
- Temperature : Excess heat during cyclization can lead to by-products like sulfones or oxidized derivatives .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is essential to achieve >95% purity .
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2-Aminothiophenol, H₂SO₄, 80°C | 70–75 | 85–90 |
| 2 | Methanesulfonyl chloride, Et₃N, 0°C | 60–65 | 90–92 |
| 3 | H₂ (1 atm), Pd/C, MeOH, RT | 80–85 | 95–98 |
Q. How can the structure and purity of this compound be validated?
Key Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.1 ppm (SO₂CH₃), and δ 5.2 ppm (NH₂) confirm the structure .
- ¹³C NMR : Signals at 165–170 ppm (C=O) and 45–50 ppm (SO₂CH₃) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 285.1) .
- HPLC : Retention time ~8.2 min (C18 column, 0.1% TFA in H₂O/MeOH) .
Q. Common Contaminants :
- Unreacted nitro intermediates (detected via TLC, Rf 0.3–0.4 in ethyl acetate) .
- Sulfoxide by-products (resolved via gradient elution in HPLC) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
Key Structural Determinants :
- 6-Amino Group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) compared to nitro or methoxy analogs .
- Methanesulfonamide Moiety : Improves solubility and bioavailability via polar interactions .
- Benzothiazole Core : Facilitulates π-π stacking with aromatic residues in proteins .
Q. SAR Comparison Table :
| Derivative | Substituent (Position 6) | IC₅₀ (μM) vs EGFR Kinase |
|---|---|---|
| Nitro | NO₂ | 12.5 ± 1.2 |
| Amino | NH₂ | 3.8 ± 0.6 |
| Methoxy | OCH₃ | 8.9 ± 1.1 |
Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?
Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition (reported range: 2–15 μM). Methodological Analysis :
- Assay Conditions : Variations in buffer pH (7.4 vs 6.8) and ATP concentration (10 μM vs 100 μM) alter binding kinetics .
- Protein Source : Recombinant human COX-2 vs murine isoforms may differ in active-site residues .
- Data Normalization : Normalize to positive controls (e.g., celecoxib) to minimize inter-lab variability .
Q. Resolution Workflow :
Re-test under standardized conditions (pH 7.4, 25°C, 10 μM ATP).
Use isothermal titration calorimetry (ITC) to measure binding constants (ΔG, ΔH) .
Validate with molecular docking (PDB ID: 3LN1) to identify critical interactions (e.g., H-bonds with Arg513) .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile in in vivo studies?
Key Challenges : Low oral bioavailability (<20%) due to poor solubility and first-pass metabolism . Optimization Approaches :
- Prodrug Design : Acetylate the amino group to enhance lipophilicity (logP increases from 1.2 to 2.5) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to prolong half-life .
- Metabolic Stability : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .
Q. In Vivo Results :
| Formulation | Cₘₐₓ (μg/mL) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|
| Free Compound | 1.2 ± 0.3 | 2.1 | 18 ± 3 |
| PLGA Nanoparticles | 4.8 ± 0.6 | 8.5 | 65 ± 7 |
Q. How does the compound interact with DNA or RNA in mechanistic studies?
Experimental Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
